An In-depth Technical Guide to 4-Acetamido-5-nitro-m-xylene for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Acetamido-5-nitro-m-xylene for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 4-Acetamido-5-nitro-m-xylene, a key intermediate in various synthetic applications. Intended for researchers, scientists, and professionals in drug development, this document delves into its synthesis, structural characteristics, and safety protocols, offering a foundational understanding for its effective and safe utilization.
Chemical Identity and Structure
4-Acetamido-5-nitro-m-xylene, also known by its systematic IUPAC name N-(2,4-dimethyl-6-nitrophenyl)acetamide, is a substituted aromatic nitro compound. Its chemical structure features a meta-xylene core functionalized with an acetamido group and a nitro group.
Key Identifiers:
Synonyms:
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N-(2,4-dimethyl-6-nitrophenyl)acetamide[1]
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2,4-Dimethyl-6-nitroacetanilide
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4-Acetamido-5-nitro-1,3-dimethylbenzene
The structural arrangement of the functional groups on the benzene ring dictates its reactivity and potential applications, particularly in the synthesis of dyes and pigments.[2]
Structural Diagram:
Caption: Chemical structure of 4-Acetamido-5-nitro-m-xylene.
Physicochemical Properties
Understanding the physicochemical properties of 4-Acetamido-5-nitro-m-xylene is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Physical Form | White to yellow solid | [1] |
| Melting Point | 172-174 °C | [2] |
| Boiling Point (Predicted) | 382.8 ± 30.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.247 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 13.85 ± 0.70 | [1] |
| Solubility | Recrystallized from ethanol | [2] |
Note: Predicted values are computationally derived and should be confirmed by experimental data where possible.
Synthesis and Purification
A reliable method for the synthesis of 4-Acetamido-5-nitro-m-xylene involves the nitration of 2,4-dimethylacetanilide.[2] This electrophilic aromatic substitution reaction is a standard procedure in organic synthesis.
Experimental Protocol: Synthesis of 4-Acetamido-5-nitro-m-xylene [2]
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Reaction Setup: In a suitable reaction vessel, a solution of 2,4-dimethylacetanilide (0.2 mol), acetic acid (23 mL), and acetic anhydride (19 mL) is prepared.
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Reflux: The mixture is refluxed for 1 hour and subsequently cooled to 35°C.
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Addition of Nitrating Agent: Concentrated sulfuric acid (40 mL) is added to the cooled solution. Following this, a pre-mixed and cooled solution of concentrated sulfuric acid (35 mL) and concentrated nitric acid (17 mL) is slowly added dropwise to the reaction mixture.
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Reaction: The reaction is allowed to proceed for 1 hour.
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Precipitation: After cooling to room temperature, the reaction mixture is poured into cold water, leading to the formation of a colorless precipitate.
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Filtration and Washing: The precipitate is collected by filtration and washed with cold water until the pH of the filtrate is neutral (pH 7).
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Purification: The crude product is purified by recrystallization from ethanol to yield 4-Acetamido-5-nitro-m-xylene. This procedure has been reported to achieve a high yield of 92.5%.[2]
Synthesis Workflow:
Caption: A step-by-step workflow for the synthesis of 4-Acetamido-5-nitro-m-xylene.
Spectroscopic Characterization (Predicted and Comparative Data)
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.5 ppm).
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Methyl Protons (Aromatic): Two singlets corresponding to the two methyl groups on the benzene ring (typically δ 2.2-2.5 ppm).
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Acetamido Protons: A singlet for the methyl group of the acetamido function (typically δ 2.0-2.3 ppm) and a broad singlet for the N-H proton (variable chemical shift, often δ 7.5-9.0 ppm).
¹³C NMR Spectroscopy (Predicted):
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with those attached to the nitro and acetamido groups being significantly shifted.
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Methyl Carbons (Aromatic): Two signals for the aromatic methyl carbons.
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Acetamido Carbons: Signals for the carbonyl carbon (typically δ 168-172 ppm) and the methyl carbon.
Infrared (IR) Spectroscopy (Predicted Key Absorptions):
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N-H Stretch: A sharp peak around 3300-3500 cm⁻¹.
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C=O Stretch (Amide): A strong absorption band around 1660-1690 cm⁻¹.
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NO₂ Stretch: Two strong bands, one asymmetric (around 1500-1570 cm⁻¹) and one symmetric (around 1300-1370 cm⁻¹).
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C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
Mass Spectrometry (Predicted):
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Molecular Ion (M⁺): A peak at m/z = 208.
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Fragmentation: Expect characteristic fragmentation patterns including the loss of the acetyl group and the nitro group.
Reactivity and Applications
4-Acetamido-5-nitro-m-xylene serves as a valuable intermediate in organic synthesis, primarily in the production of dyes and pigments.[2] The presence of the nitro group allows for its reduction to an amino group, which can then be diazotized and coupled to form azo dyes. The acetamido group can be hydrolyzed to an amino group, providing another reactive site for further functionalization.
Potential Reaction Pathways:
Caption: Key reaction pathways involving 4-Acetamido-5-nitro-m-xylene.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4-Acetamido-5-nitro-m-xylene. Based on data for related nitroaromatic compounds, the following guidelines are recommended.
Hazard Identification:
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Harmful if swallowed.
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May cause skin and eye irritation.
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Handle in a well-ventilated area to avoid inhalation of dust.
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are required.
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Hand Protection: Wear appropriate chemical-resistant gloves.
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Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
Handling and Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from heat, sparks, and open flames.
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Incompatible with strong oxidizing agents.
First Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move the person into fresh air.
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If swallowed: Rinse mouth with water. Do not induce vomiting.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.
Conclusion
4-Acetamido-5-nitro-m-xylene is a synthetically important molecule with established protocols for its preparation. Its utility as a precursor for dyes and potentially other functionalized aromatic compounds makes it a compound of interest for researchers in organic and medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective application in a laboratory setting. Further experimental validation of its physicochemical and spectroscopic properties would be a valuable contribution to the chemical literature.
References
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Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. (URL: [Link])
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4-Acetamido-5-nitro-m-xylene | 606-38-2 | C10H12N2O3 | Appchem. (URL: [Link])
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4-Acetamido-5-nitro-m-xylene. MOLBASE. (URL: [Link])
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N-(2,4-dimethyl-6-nitrophenyl)acetamide. Stenutz. (URL: [Link])

